1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
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Overview
Description
1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a useful research compound. Its molecular formula is C23H16N2O3 and its molecular weight is 368.392. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Organic Electroluminescence
Naphthoquinone derivatives, including those structurally related to the queried compound, have been synthesized for their luminescent properties. These compounds, through a series of unusual fused heterocyclic reactions, exhibit good luminescent properties in ethanol solution, potentially used as organic electroluminescent (EL) media. This opens avenues in the development of novel EL devices (Tu et al., 2009).
Anticancer Activity
The structural framework of naphthoquinones, akin to the compound , has been identified to convey anticancer activities. Novel naphthoquinone derivatives have shown potent anticancer activity in breast cancer cell lines, suggesting these compounds as potential leads for anticancer drug development (Golmakaniyoon et al., 2019).
Synthetic Methodologies and Chemical Properties
Research has also focused on the synthesis of naphthoquinone derivatives and their chemical properties. For instance, the green synthesis of heterocyclic compounds from chalcone has been explored, showcasing the environmental benefits such as short reaction times and excellent yields without the need for column chromatography (Khan, 2017). Similarly, novel methods for synthesizing complex heterocyclic ortho-quinones via multi-component reactions "on water" have been reported, emphasizing high atom economy and environmental friendliness (Rajesh et al., 2011).
Antimicrobial Activity
Derivatives structurally related to the compound of interest have been investigated for their antimicrobial activity. This research aligns with the search for new antimicrobial agents amidst growing antibiotic resistance, indicating that these compounds could offer new pathways in antimicrobial therapy (Kumar & Kumar, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding . The presence of the methoxyphenylamino group could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways
Pharmacokinetics
The presence of the methoxyphenylamino group could potentially influence the compound’s bioavailability .
Result of Action
Compounds with similar structures have been reported to have various biological effects .
Properties
IUPAC Name |
16-(4-methoxyanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-28-14-11-9-13(10-12-14)24-21-20-15-5-2-3-6-16(15)22(26)17-7-4-8-18(19(17)20)25-23(21)27/h2-12,24H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIARIJWCIYGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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